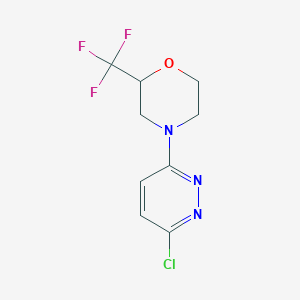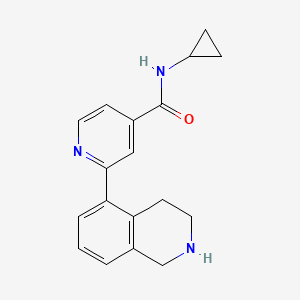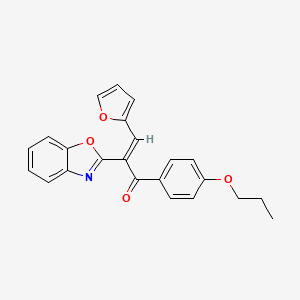
4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic molecule that contains a pyridazine ring and a morpholine ring, both of which are important structural features that contribute to its unique properties.
作用機序
The mechanism of action of 4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine is not fully understood, but it has been suggested that it may act as a modulator of certain biological targets such as enzymes and receptors. Its unique structural features may enable it to interact with these targets in a specific and selective manner, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cell signaling pathways. These effects may be attributed to its ability to interact with specific biological targets in a unique and selective manner.
実験室実験の利点と制限
One of the major advantages of using 4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine in lab experiments is its unique structural features, which make it a versatile building block for the synthesis of various compounds with improved pharmacological properties. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may hinder its widespread use in scientific research.
将来の方向性
There are several future directions for the research of 4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine. One direction is to investigate its potential as a new drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to explore its applications in material science, particularly in the preparation of functional materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and to identify its specific biological targets.
合成法
The synthesis of 4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine can be achieved through several methods. One of the most commonly used methods involves the reaction of 6-chloropyridazine-3-carboxylic acid with trifluoromethylmorpholine in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity. Other methods such as the use of N-alkylation and cyclization reactions have also been reported in the literature.
科学的研究の応用
4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine has been applied in various scientific research areas, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its potential as a new drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In drug discovery, it has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, it has been utilized as a precursor for the preparation of functional materials such as polymers and nanoparticles.
特性
IUPAC Name |
4-(6-chloropyridazin-3-yl)-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c10-7-1-2-8(15-14-7)16-3-4-17-6(5-16)9(11,12)13/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZXEFKSGZQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)

![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)

![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)